Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate
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Overview
Description
“Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” is a derivative of natural coumarins . It is exploited for the synthesis of switchable fluorescent substrates to be used in bacterial enzyme detection . The molecular formula of this compound is C12H10O6 and it has a molecular weight of 250.206.
Synthesis Analysis
The synthesis of coumarin systems, including “this compound”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” is based on the coumarin ring system . The coumarin ring is a common structure in many natural compounds and has been the focus of numerous studies due to its biological and pharmaceutical properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader field of coumarin chemistry . These reactions often involve the interaction of the coumarin ring with various organic halides .Scientific Research Applications
Synthesis and Chemical Properties
Organic Synthesis
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a related compound, can be synthesized from 2-bromothiophene using a Grignard reaction, highlighting the compound's relevance in organic chemistry education and research (Min, 2015).
Regio- and Stereo-Selective Synthesis
A study on the synthesis of 2-hydroxy-3-methylochromycinone, a structurally similar compound, demonstrates the potential of using multi-step strategies for creating specific molecular structures (Rozek et al., 2001).
Theoretical Studies
Detailed theoretical analyses, such as UV-visible, FT-IR, NMR spectral data, and DFT calculations, have been conducted on similar compounds, providing insights into their molecular properties and behavior (Al-amiery et al., 2013).
Biological Activities
Antimicrobial Activity
Research into the antimicrobial properties of thiazole substituted coumarins, related to the compound of interest, shows potential for antibacterial and antifungal applications (Parameshwarappa et al., 2009).
Anticancer Activity
Certain intermediates in the synthesis of similar compounds have been found to exhibit moderate anticancer activity, suggesting potential applications in cancer research (Rozek et al., 2001).
Design and Synthesis for Antibacterial Testing
The design and synthesis of thiazolidin-4-ones based on a structurally related acid has been studied for their potential antibacterial activity (Čačić et al., 2009).
Crystallography and Material Science
Crystal Structure Analysis
Studies on the crystal structure of similar compounds help in understanding the molecular arrangement and potential applications in material science (Li et al., 2015).
Surface Science and Catalysis
Investigations into the activation of methyl acetate on Pd(111) surfaces provide insights into catalytic processes and surface science (Xu & Xu, 2010).
Mechanism of Action
While the specific mechanism of action for “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” is not mentioned in the search results, coumarin derivatives have been tested for various biological properties. They have been found to exhibit anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitor activities .
Future Directions
The future directions for the study of “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” and other coumarin derivatives are likely to continue focusing on their synthesis and potential biological activities . The development of green synthesis methods and the exploration of their potential as therapeutic agents are areas of ongoing research .
Properties
IUPAC Name |
methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-17-9(14)4-6-5-10(15)18-12-7(6)2-3-8(13)11(12)16/h2-3,5,13,16H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQBXNDMJFTONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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